molecular formula C12H20O5 B8781661 Diethyl(2,2-dimethylpropanoyl)propanedioate CAS No. 22524-02-3

Diethyl(2,2-dimethylpropanoyl)propanedioate

Cat. No. B8781661
CAS RN: 22524-02-3
M. Wt: 244.28 g/mol
InChI Key: OYQLPNVWHRIXBZ-UHFFFAOYSA-N
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Patent
US04656309

Procedure details

The experiment of Example 1 was repeated using diethyl pivaloylmalonate as the starting material, instead of dimethyl pivaloylmalonate, and using diethyl ether as the solvent. The reaction was carried out at 35° C. for 7 hours. From GLC-analysis it appeared that conversion of starting material was essentially complete and that ethyl pivaloylacetate had been obtained in a yield of 83%. A small amount of ethyl pivalate had been formed, together with diethyl malonate and pivalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl pivaloylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:7](C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].C(C(C(OC)=O)C(OC)=O)(=O)C(C)(C)C>C(OCC)C>[C:1]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)C(C(=O)OCC)C(=O)OCC
Step Two
Name
dimethyl pivaloylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)C(C(=O)OC)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.